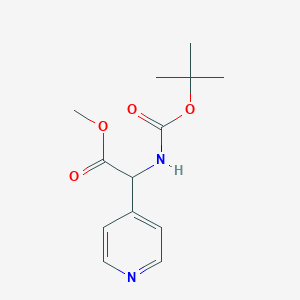

Methyl alpha-(Boc-amino)pyridine-4-acetate

Description

Contextualization within Advanced Amino Acid Chemistry

The synthesis and incorporation of non-natural amino acids into peptides and other molecular frameworks is a cornerstone of modern medicinal chemistry. sigmaaldrich.combldpharm.com These unnatural amino acids allow for the creation of novel molecular architectures with enhanced properties, such as increased metabolic stability, improved binding affinity to biological targets, and unique conformational constraints. nih.gov

The Boc protecting group is a widely used tool in this field, valued for its stability under a variety of reaction conditions and its straightforward removal under mild acidic conditions. nbinno.com The presence of the Boc group in Methyl alpha-(Boc-amino)pyridine-4-acetate makes it an ideal building block for solid-phase peptide synthesis (SPPS) and other controlled synthetic methodologies. nbinno.com

Strategic Significance as a Synthetic Intermediate and Building Block

The strategic importance of this compound lies in its bifunctional nature. The Boc-protected amino acid portion allows for its integration into peptide chains or derivatization through standard coupling chemistries. Simultaneously, the pyridine (B92270) ring offers a site for a wide array of organic transformations, including palladium-catalyzed cross-coupling reactions, which are instrumental in constructing complex molecular scaffolds. chim.it

This dual functionality enables chemists to utilize this compound as a versatile precursor for a diverse range of target molecules, including kinase inhibitors and other pharmaceutically relevant compounds. nbinno.com The ester functionality provides another handle for chemical modification, further expanding its synthetic utility.

Overview of Pyridine-Containing Scaffolds in Chemical Research

Pyridine and its derivatives are among the most prevalent heterocyclic scaffolds in approved pharmaceuticals and agrochemicals. google.comgoogle.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. google.com

The incorporation of a pyridine moiety can enhance a molecule's solubility, metabolic stability, and ability to bind to biological targets. google.com Consequently, pyridine-containing compounds have found applications in a wide range of therapeutic areas, including oncology, infectious diseases, and cardiovascular medicine. google.com The synthesis of novel pyridine derivatives remains an active area of research, with a continuous demand for new building blocks that can be readily incorporated into drug discovery programs. chim.it

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and related chemical entities.

| Identifier | Value |

|---|---|

| CAS Number | 2135339-51-2 |

| Molecular Formula | C13H18N2O4 |

| Synonyms | Methyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate, 4-Pyridineacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester |

| Protecting Group | Abbreviation | Cleavage Conditions |

|---|---|---|

| tert-Butoxycarbonyl | Boc | Mild acid (e.g., Trifluoroacetic acid) |

| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) |

| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenation |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyridin-4-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10(11(16)18-4)9-5-7-14-8-6-9/h5-8,10H,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTJRVKDEASJKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=NC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl Alpha Boc Amino Pyridine 4 Acetate

Stereoselective Synthesis Strategies

Achieving high levels of stereocontrol is paramount in the synthesis of chiral amino acid derivatives. The methodologies for preparing enantiomerically enriched Methyl alpha-(Boc-amino)pyridine-4-acetate can be broadly categorized into strategies employing chiral auxiliaries, enantioselective catalysts, and those that rely on diastereoselective transformations.

Chiral Auxiliaries and Catalysts in Asymmetric Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. researchgate.net Once the desired stereocenter is established, the auxiliary is removed for potential recycling.

One of the most powerful strategies involves the asymmetric alkylation of enolates derived from chiral auxiliaries. Evans' oxazolidinone auxiliaries are widely used for this purpose. In a hypothetical synthesis of the target molecule, an N-acylated oxazolidinone derived from glycine could be deprotonated to form a chiral enolate. Subsequent alkylation with a 4-halomethylpyridine would introduce the pyridine (B92270) moiety. The stereochemical outcome is dictated by the steric hindrance of the auxiliary, which shields one face of the enolate.

Pseudoephedrine is another effective chiral auxiliary for the asymmetric synthesis of α-amino acids. nih.gov An alaninamide pivaldimine derived from pseudoephenamine can be alkylated with high diastereoselectivity. nih.gov A similar approach could be envisioned starting from a glycinamide derivative, followed by alkylation with a 4-halomethylpyridine. The auxiliary can be removed under mild hydrolysis or alcoholysis conditions. nih.gov

The table below illustrates representative chiral auxiliaries and their potential application in the synthesis of α-amino acids, adaptable for the target compound.

| Chiral Auxiliary | General Application in α-Amino Acid Synthesis | Key Features |

| Evans' Oxazolidinones | Asymmetric alkylation of N-acyl imide enolates. | High diastereoselectivity, predictable stereochemistry, auxiliary removable by hydrolysis or alcoholysis. |

| Pseudoephedrine | Asymmetric alkylation of amide enolates. | High diastereoselectivity, versatile for various electrophiles, mild auxiliary removal. nih.gov |

| N-Boc-1,3-Oxazolidines | Used as chiral inductors for stereoselective transformations of adjacent prostereogenic centers. | The Boc group plays a crucial role in stereodifferentiation due to its bulk and chelating properties. researchgate.net |

Enantioselective Approaches for alpha-Substituted Pyridine Acetates

Enantioselective catalysis offers a more atom-economical approach to chiral molecules, as it avoids the stoichiometric use of a chiral auxiliary. Organocatalysis and transition-metal catalysis are the two main pillars of this strategy.

An organocatalytic approach could involve the asymmetric functionalization of a glycine Schiff base derivative under phase-transfer catalysis. Using a chiral quaternary ammonium salt, the enolate of a glycine imine ester can be generated and reacted with an electrophilic pyridine source.

Furthermore, asymmetric hydrogenation of a suitable prochiral precursor is a powerful method. For instance, an N-acylamino dehydroamino acid derivative containing the pyridine-4-yl moiety could be hydrogenated using a chiral rhodium or ruthenium catalyst to afford the desired enantiomer with high enantiomeric excess (ee). This method has been successfully applied to the synthesis of (2-pyridyl)alanines. organic-chemistry.org

The development of bifunctional catalysts, such as those derived from squaramide, has enabled highly enantioselective domino reactions. A cascade reaction involving N-Boc ketimines could potentially be adapted for the synthesis of complex heterocyclic structures incorporating the pyridyl-amino acetate (B1210297) core. nih.govrsc.org

Diastereoselective Control in Synthetic Routes

Diastereoselective strategies involve the conversion of a precursor that already contains a chiral center, which then directs the stereochemistry of the newly formed stereocenter.

One approach involves the diastereoselective reduction of a chiral α-keto ester or imine. For example, methyl 2-oxo-2-(pyridin-4-yl)acetate could be condensed with a chiral amine to form a chiral imine. Subsequent reduction of the C=N bond would proceed with diastereoselectivity controlled by the existing stereocenter on the amine, which can be subsequently removed.

Alternatively, the conjugate addition of a nucleophile to a chiral α,β-unsaturated ester can establish the desired stereochemistry. The conjugate addition of a homochiral lithium amide to tert-butyl 3-(4-pyridyl)-prop-2-enoate has been shown to proceed with high diastereoselectivity, furnishing a β-amino acid derivative. rsc.org A similar principle could be applied to set the α-stereocenter.

Total Synthesis and Fragment Coupling Approaches

The construction of this compound can also be viewed from the perspective of its role as a fragment in the total synthesis of more complex molecules, or as the target of a convergent synthetic plan.

Convergent and Divergent Synthetic Pathways

A convergent synthesis involves the independent synthesis of two or more fragments of a target molecule, which are then coupled together in the final stages. rsc.org For the target compound, a convergent approach would involve the preparation of a protected glycine derivative and a functionalized pyridine ring separately, followed by their coupling. This strategy is often more efficient and allows for greater flexibility in analogue synthesis.

A divergent synthesis begins with a common intermediate that is elaborated into a variety of different target molecules. Starting from this compound, one could envision a divergent approach to a library of compounds by functionalizing the pyridine ring or modifying the ester and amine functionalities.

Palladium-Catalyzed Cross-Coupling Reactions in Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful method for constructing the C-C bond between the pyridine ring and the α-amino acetate moiety. The α-arylation of ester enolates is a well-established method for this purpose. organic-chemistry.org

This approach would involve the reaction of a 4-halopyridine (e.g., 4-bromopyridine or 4-chloropyridine) with the enolate of methyl N-(tert-butoxycarbonyl)glycinate. The success of this reaction is highly dependent on the choice of catalyst, ligand, and base. Sterically hindered, electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃), are often effective in promoting the desired coupling. organic-chemistry.org The base plays a crucial role in generating the ester enolate, with strong, non-nucleophilic bases like lithium hexamethyldisilazide (LiHMDS) being common choices. organic-chemistry.org

The general reaction is as follows:

Methyl N-(Boc)glycinate + 4-Halopyridine --(Pd catalyst, Ligand, Base)--> this compound

This direct arylation strategy offers a concise and efficient route to the target compound from readily available starting materials. The reaction conditions can be tuned to be compatible with a variety of functional groups. science.gov

The table below summarizes typical conditions for the palladium-catalyzed α-arylation of esters, which could be adapted for the synthesis of this compound.

| Palladium Source | Ligand | Base | Solvent | Temperature | Typical Substrates |

| Pd(OAc)₂ | P(t-Bu)₃ | LiHMDS | Toluene | 70-100 °C | Aryl bromides, Ester enolates organic-chemistry.org |

| Pd₂(dba)₃ | P(t-Bu)₃ | NaHMDS | Toluene | RT - 80 °C | Aryl bromides, Ester enolates organic-chemistry.org |

| Pd(OAc)₂ | 2-(Dicyclohexylphosphino)biphenyl | K₃PO₄ | Toluene | 100 °C | Aryl chlorides, Protected amino acids science.gov |

Multi-component Reactions for Core Structure Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. These reactions are valued for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. For the assembly of the pyridine core, classical MCRs like the Hantzsch or Bohlmann-Rahtz syntheses are foundational, but modern variations offer more direct routes to functionalized pyridines.

A particularly relevant approach is a three-component synthesis that directly yields pyridylacetic acid derivatives. This method utilizes the dual reactivity of Meldrum's acid derivatives, which first act as nucleophiles and subsequently as electrophiles. organic-chemistry.orgnih.gov The general process involves the activation of a pyridine-N-oxide, followed by nucleophilic substitution by a Meldrum's acid derivative. organic-chemistry.orgnih.gov The resulting intermediate then acts as an electrophilic partner for a range of nucleophiles, which can trigger a ring-opening and decarboxylation cascade to yield the desired substituted pyridylacetic acid derivative. organic-chemistry.orgnih.gov This strategy avoids harsher conditions and provides a convergent route to the key pyridine-4-acetic acid skeleton.

Precursor Design and Derivatization

The synthesis of this compound hinges on the strategic formation of key precursors and their subsequent chemical modification. This involves the synthesis of the pyridine-4-acetic acid core, the introduction of the protected amino group at the alpha-position, and the final esterification.

The pyridine-4-acetic acid moiety is a crucial intermediate. nih.gov Beyond MCRs, these derivatives can be synthesized through various established routes. Conventional methods often begin with pre-functionalized halopyridines, which undergo palladium-catalyzed cross-coupling reactions with reagents like lithium enolates or silyl enol ethers. organic-chemistry.org Another common approach involves the reaction of halopyridines with activated methylene compounds, such as malonates or cyanoacetates, followed by hydrolysis and decarboxylation. nih.gov

However, a more innovative three-component approach, as previously mentioned, uses pyridine-N-oxides, a Meldrum's acid derivative, and a nucleophile (e.g., an alcohol for direct ester formation) in a one-pot sequence. acs.org This method is notable for its efficiency and tolerance of various functional groups on both the pyridine ring and the Meldrum's acid side chain. acs.org For instance, reacting different substituted pyridine-N-oxides with a given Meldrum's acid derivative allows for the synthesis of a library of pyridylacetate products. In these reactions, substitution at the 4-position of the pyridine ring is often observed. acs.org

Table 1: Examples of 4-Pyridylacetate Synthesis via Three-Component Reaction

| Pyridine-N-Oxide Precursor | Meldrum's Acid Derivative | Resulting Product | Yield (%) |

|---|---|---|---|

| Pyridine-N-oxide | 5-Methyl Meldrum's acid | Methyl 2-(pyridin-4-yl)propanoate | ~60% |

| 2-Methylpyridine-N-oxide | 5-Methyl Meldrum's acid | Methyl 2-(2-methylpyridin-4-yl)propanoate | ~55% |

| 3-Methylpyridine-N-oxide | 5-Methyl Meldrum's acid | Methyl 2-(3-methylpyridin-4-yl)propanoate | ~58% |

| Pyridine-N-oxide | Meldrum's acid | Methyl 2-(pyridin-4-yl)acetate | ~29% |

Data derived from studies on three-component reactions for pyridylacetic acid derivatives. acs.org

The introduction of the amino group at the alpha-carbon of the pyridine-4-acetate precursor is a critical transformation. This is typically a two-step process: installation of the amino group, followed by its protection with the tert-butyloxycarbonyl (Boc) group.

Several strategies exist for the initial α-amination of the ester. One of the most effective methods is reductive amination . wikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.org This pathway begins with the corresponding α-keto ester, methyl 2-(pyridin-4-yl)-2-oxoacetate. The keto ester is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired α-amino ester using a selective reducing agent like sodium cyanoborohydride or α-picoline-borane. wikipedia.orgresearchgate.netorganic-chemistry.org

Another powerful strategy is electrophilic amination . d-nb.infothieme-connect.de This involves generating the enolate of methyl pyridine-4-acetate using a strong base, which then reacts with an electrophilic nitrogen source, such as diethyl azodicarboxylate (DEAD) or a hydroxylamine derivative. d-nb.infothieme-connect.dewiley-vch.de This directly forms the carbon-nitrogen bond at the α-position.

Once the α-amino ester is formed, the amino group is protected to prevent unwanted side reactions in subsequent steps. The Boc group is ideal due to its stability in many reaction conditions and its ease of removal under mild acidic conditions. nih.govnih.gov The protection is typically achieved by reacting the α-amino ester with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a mild base, such as triethylamine or 4-(dimethylamino)pyridine (DMAP). nih.govnih.gov

The final step in the synthesis of the target compound, if starting from the α-(Boc-amino)pyridine-4-acetic acid, is the esterification to form the methyl ester.

The Fischer esterification is a classic and straightforward method, involving the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). nih.gov While effective, the harsh acidic conditions can sometimes lead to the cleavage of the acid-labile Boc protecting group.

Milder methods are often preferred. One such technique involves the use of coupling agents commonly employed in peptide synthesis, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC), in the presence of methanol. libretexts.org These reagents activate the carboxylic acid, allowing it to react with the alcohol under neutral or basic conditions, thus preserving the Boc group.

Another efficient and mild method uses diazomethane. While highly effective and often quantitative, diazomethane is toxic and explosive, requiring specialized handling. Alternatively, trimethylsilyl (B98337) chloride (TMSCl) in methanol provides a convenient system for generating methyl esters from N-protected amino acids under relatively mild conditions.

Table 2: Comparison of Common Esterification Methods

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Reflux | Inexpensive, simple | Harsh conditions, risk of Boc deprotection nih.gov |

| Carbodiimide Coupling | Alcohol, EDCI or DCC, Base (e.g., DMAP) | Room Temperature | Mild, protects sensitive groups | Reagent cost, byproduct removal (DCU) libretexts.org |

| Diazomethane | CH₂N₂ in Ether | Room Temperature | High yield, very mild | Toxic, explosive, hazardous |

| TMSCl/Methanol | TMSCl, Methanol | Room Temperature | Mild, efficient | Requires anhydrous conditions |

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of this compound requires careful optimization of various reaction parameters, with the choice of solvent being particularly critical.

The solvent can profoundly influence reaction rates, yields, and even the reaction pathway. In the context of the multi-component synthesis of the pyridine core, solvent choice can dictate the efficacy of the catalyst and the stability of intermediates. For example, in certain MCRs for pyridine-3,5-dicarbonitriles, changing the solvent from ethanol (B145695) to acetonitrile was found to overcome difficulties with sterically hindered aldehydes and significantly shorten reaction times when using an ionic base catalyst. researchgate.netd-nb.info Similar principles apply to the synthesis of pyridylacetic acids, where the polarity and coordinating ability of the solvent can affect the activation of the pyridine-N-oxide and the subsequent nucleophilic attacks.

For the Boc protection step, alcoholic solvents such as methanol have been shown to significantly accelerate the reaction rate for aromatic amines, even without the addition of a base. libretexts.org This catalytic effect is attributed to the alcohol stabilizing the transition state through hydrogen bonding. While the α-amino group in the pyridine-4-acetate precursor is aliphatic, the choice of solvent remains important. Aprotic solvents like tetrahydrofuran (B95107) (THF), dioxane, or acetonitrile are commonly used with a base like DMAP or sodium bicarbonate to ensure high yields. The selection of the optimal solvent system is therefore a key consideration in each step of the synthetic sequence. d-nb.info

Catalyst Selection and Loading Studies

The choice of catalyst is paramount in achieving high enantioselectivity and conversion in the asymmetric hydrogenation of pyridine-containing substrates. The catalyst system typically consists of a transition metal precursor (commonly rhodium, ruthenium, or iridium) and a chiral phosphine ligand. The electronic and steric properties of the ligand, in coordination with the metal center, create a chiral environment that directs the stereochemical outcome of the hydrogenation.

For the synthesis of chiral α-amino esters with pyridine functionality, various catalyst systems have been explored. Ruthenium-based catalysts, such as those employing the DTBM-segphos ligand, have demonstrated high efficiency in the hydrogenation of related pyridine-substituted alkenes. acs.org Similarly, rhodium complexes with chiral bisphosphine ligands like TangPhos are effective for the asymmetric hydrogenation of N-aryl β-enamino esters, achieving high conversions and enantiomeric excesses up to 96.3%. nih.gov Iridium catalysts, often used for the hydrogenation of imines, have also shown promise. For instance, iridium complexes with chiral phosphinodihydrooxazoles have been successfully employed in the enantioselective hydrogenation of prochiral imines. acs.org

Catalyst loading, typically expressed as a molar percentage relative to the substrate, is a critical factor that balances reaction efficiency with economic viability. Lowering the catalyst loading without compromising yield and enantioselectivity is a key objective in process development. Studies on the hydrogenation of various imines and related substrates have shown that catalyst loadings can range from 0.02 mol% to 5 mol%. strath.ac.ukasynt.com For instance, in the iridium-catalyzed hydrogenation of aldimines, catalyst loadings as low as 1 mol% have been utilized under mild conditions, including atmospheric pressure of hydrogen. strath.ac.uk More challenging ketimine substrates may necessitate higher catalyst loadings, around 2.5 mol%, to achieve high yields. strath.ac.uk In some highly efficient systems, catalyst loadings have been pushed even lower; for example, the iridium-catalyzed hydrogenation of N-(1-phenylethylidene)aniline in supercritical carbon dioxide was successful with a catalyst loading of just 0.078 mol%. acs.org

The following table summarizes representative data on catalyst selection and loading for the asymmetric hydrogenation of substrates structurally related to the precursors of this compound.

| Catalyst Precursor | Chiral Ligand | Substrate Type | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Reference |

| [Rh(COD)₂]BF₄ | TangPhos | N-aryl β-enamino ester | Not Specified | Not Specified | >99 | 96.3 | nih.gov |

| [Ir(COD)Cl]₂ | Chiral phosphinodihydrooxazole | N-(1-phenylethylidene)aniline | 0.078 | scCO₂ | Quantitative | 81 | acs.org |

| Ru-DTBM-segphos | DTBM-segphos | Pyridine-pyrroline trisubstituted alkene | 2 | Methanol | Not Specified | High | nih.gov |

| Iridium Complex | Bidentate NHC-phosphine | Aldimine | 1 | Various | up to 99 | Not Applicable | strath.ac.uk |

| Iridium Complex | Bidentate NHC-phosphine | Ketimine | 2.5 | Various | up to 98 | Not Applicable | strath.ac.uk |

Temperature and Pressure Influence on Reaction Kinetics

Temperature and hydrogen pressure are fundamental physical parameters that significantly influence the kinetics and, in some cases, the stereochemical outcome of asymmetric hydrogenation reactions. Optimizing these parameters is crucial for achieving high reaction rates, conversions, and selectivities.

The effect of temperature on reaction kinetics is multifaceted. Generally, an increase in temperature leads to a higher reaction rate. However, excessively high temperatures can have detrimental effects, such as promoting side reactions, catalyst decomposition, or a reduction in enantioselectivity. For instance, in the iridium-catalyzed asymmetric hydrogenation of dialkyl imines, increasing the temperature from -10 °C to 0 °C resulted in a slight decrease in enantioselectivity. chinesechemsoc.org Conversely, lowering the temperature to -30 °C did not improve the enantioselectivity and led to a decrease in the reaction yield. chinesechemsoc.org This highlights the existence of an optimal temperature range for a given catalytic system. In the context of pyridine-containing substrates, a study on the Ru-catalyzed enantioselective hydrogenation of 2-pyridyl-substituted alkenes was conducted at 50 °C. nih.gov

Hydrogen pressure is another critical variable. A higher hydrogen pressure generally increases the concentration of dissolved hydrogen, which can lead to a faster reaction rate. However, the effect of pressure on enantioselectivity can vary. In some cases, higher pressures can be beneficial, while in others, they may have a negligible or even negative impact. For the hydrogenation of 2-pyridyl-substituted alkenes, a relatively low pressure of 25 psi of H₂ was employed. nih.gov In contrast, the iridium-catalyzed enantioselective hydrogenation of an imine in supercritical carbon dioxide was performed at a hydrogen pressure of 30 bar (approximately 435 psi). acs.org The optimization of pressure is often system-dependent. For example, in the development of a chiral iridium catalyst for dialkyl imine hydrogenation, reducing the H₂ pressure from a higher value to 20 atm resulted in a lower yield. chinesechemsoc.org In industrial settings, high-pressure flow reactors operating at pressures up to 80 bar have been utilized for asymmetric hydrogenations to enhance throughput. asynt.com

The interplay between temperature and pressure is also important. High temperatures and pressures can significantly increase the turnover frequency (TOF) of a catalyst, making the process more efficient. asynt.com The following table provides examples of the influence of temperature and pressure on the asymmetric hydrogenation of related substrates.

| Catalyst System | Substrate Type | Temperature (°C) | H₂ Pressure | Solvent | Outcome | Reference |

| Chiral Iridium Catalyst | Dialkyl imine | -10 | Not Specified | ⁿPrOH | Good yield and enantioselectivity | chinesechemsoc.org |

| Chiral Iridium Catalyst | Dialkyl imine | 0 | Not Specified | ⁿPrOH | Slight decrease in enantioselectivity | chinesechemsoc.org |

| Chiral Iridium Catalyst | Dialkyl imine | -30 | Not Specified | ⁿPrOH | Decreased yield, no improvement in ee | chinesechemsoc.org |

| Ru-DTBM-segphos | Pyridine-pyrroline trisubstituted alkene | 50 | 25 psi | Methanol | High enantioselectivity | nih.gov |

| Iridium/phosphinodihydrooxazole | N-(1-phenylethylidene)aniline | 40 | 30 bar | scCO₂ | Quantitative yield, 81% ee | acs.org |

| Not Specified | General Asymmetric Hydrogenation | 90 | 80 bar | Toluene/iPrOH | High conversion and de in flow reactor | asynt.com |

Mechanistic Investigations of Chemical Transformations Involving Methyl Alpha Boc Amino Pyridine 4 Acetate

Role of the Boc-Protecting Group in Reaction Selectivity

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis. chemistrysteps.comresearchgate.net Its role extends beyond simply masking the reactivity of the amine; it also significantly influences the selectivity of reactions through steric and electronic effects.

The Boc group is sterically demanding due to the bulky tert-butyl group. This steric hindrance can direct the approach of incoming reagents, leading to enhanced stereoselectivity in certain reactions. For instance, in reactions involving the alpha-carbon, the Boc group can influence the facial selectivity of an attack, favoring the formation of one diastereomer over another.

Electronically, the Boc group is an electron-withdrawing group due to the carbonyl moiety, which decreases the nucleophilicity of the protected amine. However, the nitrogen lone pair can still participate in resonance, which is relevant to the reactivity of the pyridine (B92270) ring, as discussed in section 3.1.2. In reactions involving the ester, the electronic effect of the Boc-amino substituent is primarily inductive. The presence of the Boc group can also affect the acidity of the alpha-proton; its electron-withdrawing nature can increase the acidity, making enolization more likely under basic conditions.

A key advantage of the Boc group is its susceptibility to cleavage under acidic conditions while being stable to most bases and nucleophiles. researchgate.netorganic-chemistry.org This allows for its selective removal in the presence of other sensitive functional groups, such as the methyl ester in the target molecule.

The most common mechanism for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.orgfishersci.co.uk The mechanism proceeds in several steps:

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid. This makes the carbonyl carbon more electrophilic. chemistrysteps.com

Cleavage: The protonated carbamate (B1207046) then fragments. The carbon-oxygen bond to the tert-butyl group cleaves to form a stable tert-butyl cation and a carbamic acid intermediate. chemistrysteps.com

Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine. chemistrysteps.com

The formation of the stable tert-butyl cation is the thermodynamic driving force for this reaction. chemistrysteps.com A variety of acidic conditions can be employed for this transformation, allowing for fine-tuning to achieve selectivity. For instance, milder acidic conditions can sometimes be used to cleave the Boc group in the presence of other acid-labile groups. nih.govsemanticscholar.orgrsc.org

| Reagent | Conditions | Key Features |

| Trifluoroacetic Acid (TFA) | Typically in Dichloromethane (B109758) (DCM) | Standard, highly effective conditions. wikipedia.org |

| Hydrochloric Acid (HCl) | In solvents like Dioxane, Methanol, or Ethyl Acetate (B1210297) | Common and cost-effective. wikipedia.orgfishersci.co.uk |

| Iron(III) Catalysis | Catalytic amounts of Iron(III) salts | Offers a milder, more sustainable alternative. semanticscholar.orgrsc.org |

| Thermolysis | High temperatures in continuous flow | Avoids strong acid reagents, selectivity can be controlled by temperature. nih.gov |

Intramolecular Cyclization and Rearrangement Pathways

The spatial proximity and inherent reactivity of the functional groups in Methyl alpha-(Boc-amino)pyridine-4-acetate—namely the Boc-protected amine, the methyl ester, and the pyridine ring—create a predisposition for intramolecular reactions. These transformations can lead to the formation of novel cyclic derivatives and rearranged isomers, often with significant implications for the synthesis of biologically active scaffolds.

Formation of Cyclic Derivatives and Heterocyclic Scaffolds

The intramolecular cyclization of this compound can be envisioned to proceed through several distinct mechanistic pathways, primarily dictated by the reaction conditions and the nature of the activating reagents. A prominent transformation is the formation of fused heterocyclic systems, such as pyrido-fused lactams.

One plausible pathway involves the intramolecular amidation of the ester functionality by the Boc-protected amine. While the Boc (tert-butyloxycarbonyl) group is a robust protecting group, its removal under specific conditions can unmask the nucleophilic amine. Subsequent intramolecular attack of this amine on the ester carbonyl would lead to the formation of a six-membered lactam fused to the pyridine ring. The mechanism of this transformation is contingent on the method of Boc-deprotection and the conditions employed to facilitate the cyclization.

Alternatively, activation of the ester group, for instance through the use of strong bases to generate an enolate, could initiate an intramolecular nucleophilic attack on a suitable electrophilic site. While the pyridine ring itself is generally electron-deficient, specific activation or the presence of appropriate substituents could render it susceptible to such cyclizations.

Research into related systems, such as the synthesis of β-lactams from β-amino esters, provides valuable mechanistic analogies. nih.gov The Staudinger synthesis, involving the reaction of an imine with a ketene, and the Wolff rearrangement of α-diazoketones to form ketenes, are classic examples of cyclizations leading to four-membered lactam rings. nih.gov While not directly applicable to the formation of a six-membered ring from this compound, these reactions highlight the general principles of intramolecular cyclization involving amino and ester functionalities.

Furthermore, studies on the synthesis of 6-azaindoles through the electrophilic cyclization of 3-amino-4-methylpyridines offer insights into the formation of fused heterocyclic scaffolds from pyridine derivatives. chemrxiv.orgrsc.org These reactions typically involve the activation of a methyl group to facilitate cyclization onto the amino group, a process that could be conceptually adapted to the acetate side chain of the target molecule.

A representative, albeit hypothetical, reaction scheme for the intramolecular cyclization is presented below:

| Reactant | Conditions | Product | Plausible Mechanism |

| This compound | 1. Boc Deprotection (e.g., TFA) 2. Base-mediated cyclization | Pyrido[4,3-b]piperidin-6-one derivative | Intramolecular amidation |

| This compound | Base (e.g., NaH) | Rearranged or cyclized product | Intramolecular condensation |

Studies on Rearrangement Mechanisms

In addition to cyclization, this compound can potentially undergo various rearrangement reactions. The presence of the pyridine ring and the flexible side chain allows for the possibility of skeletal reorganizations, often driven by the formation of more stable intermediates or products.

One potential rearrangement pathway could be initiated by the deprotonation of the α-carbon of the acetate moiety. The resulting carbanion could, under specific conditions, participate in a rearrangement involving the pyridine ring. Such rearrangements are well-documented in pyridine chemistry and can lead to the migration of substituents around the ring.

Furthermore, thermal or photochemical conditions could induce rearrangements. For instance, thermal rearrangement of N-arylpiperidine N-oxides to O-arylhydroxylamines has been observed and proceeds through an intramolecular cyclic mechanism. researchgate.net While the subject molecule is not an N-oxide, this example illustrates the potential for thermally induced intramolecular rearrangements in pyridine derivatives.

The specific nature of any rearrangement would be highly dependent on the reaction conditions. The use of strong acids or bases, high temperatures, or photochemical irradiation could each favor different mechanistic pathways, leading to a variety of rearranged products. Detailed mechanistic studies, often involving isotopic labeling and computational modeling, would be necessary to fully elucidate the operative pathways.

Kinetics and Thermodynamics of Reaction Processes

The feasibility and outcome of the intramolecular cyclization and rearrangement reactions of this compound are governed by their kinetic and thermodynamic parameters. Understanding these factors is crucial for controlling the reaction pathway and optimizing the yield of the desired product.

Kinetics: The rate of the intramolecular reactions will be influenced by several factors, including the activation energy of the transition state, the concentration of reactants and catalysts, and the temperature. For an intramolecular cyclization, the rate is also dependent on the conformational flexibility of the molecule and the probability of the reactive centers coming into close proximity in the correct orientation for reaction.

Kinetic studies on the formation of β-lactams from β-amino esters have shown that the stereochemical outcome can be a result of the competition between direct ring closure and isomerization of an intermediate. nih.gov This highlights the importance of understanding the relative rates of competing reaction steps. For the cyclization of this compound, similar kinetic competitions could exist, for example, between intramolecular cyclization and intermolecular side reactions.

The interplay between kinetics and thermodynamics is critical. A reaction may be thermodynamically favorable but kinetically slow if it has a high activation energy. Conversely, a kinetically favored product may not be the most thermodynamically stable one. By carefully controlling the reaction conditions, it is often possible to favor either the kinetic or the thermodynamic product.

| Reaction Type | Key Kinetic Factors | Key Thermodynamic Factors |

| Intramolecular Cyclization | Activation energy of ring closure, conformational pre-organization, catalyst efficiency. | Stability of the resulting heterocyclic ring, release of strain, bond energies of reactants and products. |

| Rearrangement | Activation energy of the rearrangement step, stability of intermediates. | Relative stability of the rearranged product compared to the starting material. |

Derivatization and Functionalization of Methyl Alpha Boc Amino Pyridine 4 Acetate

Transformations at the Carboxyl Ester Moiety

The ester group presents a key site for derivatization, enabling the introduction of diverse functionalities through several well-established chemical reactions.

The methyl ester of Methyl alpha-(Boc-amino)pyridine-4-acetate can be readily hydrolyzed to its corresponding carboxylic acid, 4-[(tert-Butoxycarbonylamino)methyl]pyridine-2-carboxylic acid. This conversion is a fundamental step for subsequent reactions that require a free carboxyl group, such as certain amidation and peptide coupling procedures. A common method for this hydrolysis involves treatment with sodium hydroxide (B78521) in an alcohol solvent, such as ethanol (B145695), often with heating to drive the reaction to completion. For instance, a reported synthesis achieved a quantitative yield of the carboxylic acid by heating the methyl ester with sodium hydroxide in ethanol for 24 hours. chemicalbook.com

Table 1: Conditions for Hydrolysis of this compound

| Reagent | Solvent | Time (h) | Condition | Yield (%) |

|---|

The formation of an amide bond is a critical transformation in the synthesis of a vast array of biologically active molecules, including peptides and pharmaceuticals. researchgate.net The carboxyl group of the hydrolyzed this compound can be activated and coupled with a primary or secondary amine to form an amide.

Standard peptide coupling reagents are widely employed to facilitate this transformation. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. uniurb.it Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium salts. sigmaaldrich.combachem.com

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are frequently used. bachem.compeptide.com To minimize the risk of racemization, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included. peptide.com The water-soluble carbodiimide, Ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDC), is particularly useful for reactions in aqueous media or for simplifying product purification. peptide.com

Phosphonium Reagents: Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are known for their high efficiency and rapid reaction times, even with sterically hindered substrates. sigmaaldrich.compeptide.com

Aminium/Uronium Reagents: Reagents such as HBTU, TBTU, and HATU are also highly effective for amide bond formation. sigmaaldrich.com HATU, which forms a highly reactive OAt ester, is particularly potent. sigmaaldrich.com

The choice of coupling reagent, base (such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA)), and solvent can be optimized to achieve high yields and purity of the desired amide product. nih.govpeptide.com Boron-based reagents have also emerged as effective catalysts for direct amidation reactions. ucl.ac.uk

While specific examples for the reduction of this compound are not prevalent in the provided search results, the reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. This can typically be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). Alternatively, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) can sometimes be used, particularly for more reactive esters or at elevated temperatures. The resulting alcohol provides a new site for further functionalization, such as etherification or oxidation.

Modifications of the Boc-Amino Group

The tert-butoxycarbonyl (Boc) protecting group on the amino function is crucial for controlling the reactivity of the nitrogen atom. Its removal and the subsequent reactions of the liberated amine are key steps in many synthetic pathways.

The Boc group is a widely used amine protecting group due to its stability under many reaction conditions and its facile removal under acidic conditions. researchgate.netorganic-chemistry.org The deprotection of the Boc group from this compound unmasks the primary amine, rendering it available for subsequent reactions.

Common deprotection methods involve treating the Boc-protected compound with a strong acid. fishersci.co.uk Trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), is a standard choice for this transformation. fishersci.co.ukjk-sci.com The reaction is typically rapid and proceeds at room temperature. fishersci.co.uk Another common reagent is hydrochloric acid (HCl), which can be used in various solvents, including water, toluene, or ethyl acetate (B1210297). fishersci.co.uk

Table 2: Common Reagents for Boc Deprotection

| Reagent | Solvent | Typical Conditions |

|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room temperature fishersci.co.ukjk-sci.com |

The resulting primary amine is a potent nucleophile and can participate in a variety of bond-forming reactions.

Once deprotected, the primary amine of what is now Methyl alpha-aminopyridine-4-acetate can undergo acylation or alkylation to introduce a wide range of substituents.

Acylation: The amine can react with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling reagent) to form amides. mdpi.com This reaction is fundamental for building more complex molecular architectures. The use of 4-(Dimethylamino)pyridine (DMAP) can catalyze acylation reactions. acs.orgrsc.org

Alkylation: The amine can also be alkylated using alkyl halides or other electrophilic alkylating agents. nih.gov This reaction introduces alkyl groups onto the nitrogen atom, leading to secondary or tertiary amines depending on the reaction conditions and the stoichiometry of the reagents. The use of a base is typically required to neutralize the acid generated during the reaction. nih.gov

These derivatization strategies at both the carboxyl ester and the Boc-amino group highlight the utility of this compound as a versatile intermediate in organic synthesis.

Introduction of Diverse Protecting Groups

The tert-butyloxycarbonyl (Boc) group on the alpha-amino acid moiety of this compound serves as a crucial protecting group, facilitating various chemical manipulations. However, synthetic strategies often necessitate the use of alternative protecting groups to achieve orthogonality and selective deprotection. The exchange of the Boc group for other protecting groups, such as Fluorenylmethyloxycarbonyl (Fmoc) or Carboxybenzyl (Cbz), is a key transformation that expands the synthetic utility of this molecule.

The introduction of the Fmoc group is typically achieved after the removal of the Boc group under acidic conditions, followed by reaction with an Fmoc-donating reagent like Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a base. The Fmoc group is particularly valuable in solid-phase peptide synthesis due to its base-lability, allowing for selective removal without affecting acid-labile protecting groups.

Table 1: Common Protecting Groups for the α-Amino Functionality

| Protecting Group | Abbreviation | Structure | Cleavage Conditions |

| tert-Butyloxycarbonyl | Boc | Acidic (e.g., TFA) | |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) | |

| Carboxybenzyl | Cbz | Catalytic Hydrogenation |

Functionalization of the Pyridine (B92270) Ring

The pyridine ring of this compound offers multiple sites for functionalization, allowing for the introduction of a wide range of substituents to modulate the molecule's steric and electronic properties.

Directed Ortho Metalation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the case of N-Boc protected aminopyridines, the Boc-amino group can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C-3 position of the pyridine ring by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium.

The resulting ortho-lithiated species is a potent nucleophile that can react with a variety of electrophiles, enabling the introduction of substituents specifically at the C-3 position. The efficiency and regioselectivity of the DoM are influenced by factors such as the choice of base, solvent, and temperature. The coordination of the lithium reagent to the carbonyl oxygen of the Boc group and the nitrogen of the pyridine ring is believed to play a key role in directing the deprotonation to the ortho position. However, a potential competing reaction is the nucleophilic addition of the organolithium reagent to the pyridine ring, which can be minimized by using hindered bases or optimizing reaction conditions.

Introduction of Halogen, Alkyl, and Aryl Substituents

The pyridine ring can be functionalized with a variety of substituents, including halogens, alkyl groups, and aryl groups, through several synthetic methodologies.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the pyridine ring can be achieved through various methods. Electrophilic halogenation of pyridines is generally challenging due to the electron-deficient nature of the ring. However, strategies such as halogenation of pyridine N-oxides followed by deoxygenation can be employed. A more recent approach involves the conversion of the pyridine to a phosphonium salt at the 4-position, which can then be displaced by a halide nucleophile.

Alkylation: The C-4 position of pyridines can be selectively alkylated using Minisci-type radical reactions. One effective strategy involves the use of a removable blocking group at the nitrogen atom, which directs the radical alkylation to the C-4 position. Following the alkylation, the blocking group is removed to yield the 4-alkylated pyridine derivative.

Arylation: Palladium-catalyzed cross-coupling reactions are powerful tools for the introduction of aryl groups onto the pyridine ring. Intramolecular C-H arylation has been demonstrated for pyridine derivatives, where a palladium catalyst facilitates the coupling of an aryl halide tethered to the pyridine scaffold. Furthermore, rhodium-catalyzed arylation of Boc-imines derived from pyridine aldehydes represents another avenue for introducing aryl substituents.

Table 2: Methods for Pyridine Ring Functionalization

| Functionalization | Reagents and Conditions | Position(s) Targeted |

| Halogenation | Phosphonium salt displacement with halide nucleophiles | C-4 |

| Alkylation | Minisci reaction with a blocking group strategy | C-4 |

| Arylation | Pd-catalyzed intramolecular C-H arylation; Rh-catalyzed arylation of imines | Various |

Oxidative and Reductive Modifications of the Pyridine Nucleus

Oxidative Modifications: The nitrogen atom of the pyridine ring in this compound can be oxidized to form the corresponding pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The formation of the N-oxide modifies the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. For instance, it activates the C-2 and C-4 positions towards nucleophilic substitution. The N-oxide functionality can also be a useful intermediate that can be subsequently deoxygenated to regenerate the pyridine.

Reductive Modifications: The pyridine ring can be fully reduced to a piperidine (B6355638) ring through catalytic hydrogenation. This transformation typically requires a catalyst such as platinum oxide (PtO₂) or a rhodium complex and is often carried out under hydrogen pressure. The choice of catalyst and reaction conditions, including solvent and temperature, can significantly influence the efficiency and stereoselectivity of the reduction. The resulting piperidine derivatives exhibit a three-dimensional structure that can be of interest in various chemical and biological contexts.

Table 3: Oxidative and Reductive Modifications of the Pyridine Ring

| Transformation | Reagents and Conditions | Product |

| N-Oxidation | m-CPBA or H₂O₂/AcOH | Pyridine N-oxide |

| Reduction | H₂, PtO₂ or Rh catalyst | Piperidine |

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within 5 parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass based on the specific isotopes of its constituent atoms. mdpi.com For Methyl alpha-(Boc-amino)pyridine-4-acetate (C₁₃H₁₈N₂O₄), HRMS would be used to confirm its elemental composition by comparing the experimentally measured mass of its molecular ion (e.g., the protonated molecule [M+H]⁺) to the theoretically calculated mass. rsc.org

Table 3: HRMS Data for this compound

| Ion Formula | Species | Calculated Exact Mass (Da) | Observed Mass (Da) |

|---|---|---|---|

| C₁₃H₁₉N₂O₄ | [M+H]⁺ | 283.1340 | Within 5 ppm of calculated value |

Tandem Mass Spectrometry (MS/MS) is a technique used to further probe the structure of a molecule. In an MS/MS experiment, the molecular ion of interest (the precursor ion) is selected, subjected to collision-induced dissociation (CID) to break it into smaller fragment ions (product ions), and these fragments are then analyzed. The resulting fragmentation pattern serves as a structural fingerprint of the molecule.

For this compound, MS/MS analysis would likely show characteristic losses related to the Boc protecting group and the methyl ester. Common fragmentation pathways would include the loss of isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl group (100 Da) from the precursor ion.

Table 4: Plausible MS/MS Fragmentation of the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |

|---|---|---|---|

| 283.13 | 227.07 | C₄H₈ (Isobutylene) | [M+H - 56]⁺ |

| 283.13 | 183.08 | C₅H₈O₂ (Boc group) | [M+H - 100]⁺ |

| 283.13 | 165.07 | C₅H₈O₂ + H₂O | [M+H - 100 - 18]⁺ |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in "this compound" and can offer insights into its conformational properties.

The IR and Raman spectra of "this compound" are expected to exhibit characteristic bands corresponding to its constituent functional groups. A computational study on the related compound 4-(Boc-amino)pyridine provides theoretical vibrational frequencies that can serve as a guide for spectral interpretation. researchgate.net

Key expected vibrational modes include:

N-H Stretching: A sharp band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the carbamate (B1207046) group. researchgate.net

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of aliphatic C-H bonds in the methyl and tert-butyl groups, and above 3000 cm⁻¹ for the aromatic C-H bonds of the pyridine (B92270) ring.

C=O Stretching: A strong absorption band around 1700-1750 cm⁻¹ is expected, arising from the carbonyl stretching vibrations of both the ester and the Boc-carbamate groups. These may appear as two distinct or overlapping bands.

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring are expected to appear in the 1400-1600 cm⁻¹ region. researchgate.net

C-O Stretching: Bands corresponding to the C-O stretching of the ester and carbamate groups would be observed in the 1000-1300 cm⁻¹ region.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Carbamate) | Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | >3000 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=O (Ester, Carbamate) | Stretching | 1700-1750 |

| C=C, C=N (Pyridine) | Ring Stretching | 1400-1600 |

The vibrational spectra can also provide information about the conformation of the molecule. The exact positions and shapes of the N-H and C=O stretching bands can be sensitive to hydrogen bonding and the rotational isomers (rotamers) present. By comparing experimental spectra with theoretical calculations for different possible conformations, it may be possible to deduce the preferred conformation of the molecule in a given state (e.g., solid or in solution). For instance, shifts in the vibrational frequencies of the pyridine ring modes compared to unsubstituted pyridine can indicate electronic effects of the substituent. researchgate.net

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and torsion angles.

For chiral molecules, X-ray crystallography can be used to determine the absolute configuration of the stereocenters. "this compound" possesses a chiral center at the alpha-carbon. If a single crystal of a pure enantiomer can be grown, anomalous dispersion techniques in X-ray diffraction can be used to unambiguously assign the R or S configuration at this center.

A successful single-crystal X-ray diffraction analysis of "this compound" would reveal its detailed molecular conformation in the solid state. This includes the orientation of the Boc-protecting group relative to the rest of the molecule and the conformation of the ester group. The analysis would also elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonds involving the N-H group of the carbamate and the nitrogen atom of the pyridine ring, as well as π-π stacking interactions between the pyridine rings of adjacent molecules. While a crystal structure for the title compound is not publicly available, studies on similar pyridine derivatives and Boc-protected amino acids provide insights into expected packing motifs. researchgate.netmdpi.comresearchgate.net For example, pyridine derivatives often exhibit various packing arrangements influenced by hydrogen bonding and π-stacking. researchgate.netresearchgate.net

Chromatographic Methods for Purification and Analysis

The purification and analytical assessment of "this compound" rely heavily on chromatographic techniques. These methods are indispensable for isolating the compound from reaction mixtures, quantifying its purity, and resolving its enantiomers, which is critical for its application in stereospecific synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like "this compound". It is employed for both assessing the chemical purity (the percentage of the desired compound in a sample) and the enantiomeric purity (the excess of one enantiomer over the other).

Detailed research findings indicate that the enantiomeric separation of N-Boc-protected amino acid esters can be effectively achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) carbamates, are particularly versatile and widely used. yakhak.orgresearchgate.net These columns can operate in normal-phase, polar organic, or reversed-phase modes, offering flexibility in method development. researchgate.netsigmaaldrich.com For t-Boc protected amino acids, reversed-phase mode is often a viable choice. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, like those using vancomycin (B549263) or teicoplanin, also demonstrate broad selectivity for N-blocked amino acids. sigmaaldrich.com The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like 2-propanol or ethanol (B145695), is crucial for achieving optimal separation. amazonaws.com The presence of the pyridine ring, a basic moiety, may also influence the choice of column and mobile phase to ensure good peak shape and resolution. sielc.com

The following table provides representative conditions for the chiral HPLC analysis of compounds structurally similar to "this compound," demonstrating common approaches to achieving enantiomeric separation.

Table 1: Representative Chiral HPLC Conditions for Boc-Protected Amino Acid Esters

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Chiral Stationary Phase | Chiralpak AD-H | CHIROBIOTIC T | Chiralpak IC |

| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Heptane / i-Propanol (7:3) | Methanol / Acetonitrile / Acetic Acid / Triethylamine | Hexane / Ethanol (90:10) |

| Flow Rate | 0.5 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm | UV at 220 nm | UV at 254 nm |

| Temperature | Ambient | 25 °C | Ambient |

| Reference | amazonaws.com | sigmaaldrich.com | researchgate.netrsc.org |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique typically used for volatile and thermally stable compounds. "this compound" itself is non-volatile due to the polar amino acid-like structure and the high molecular weight of the Boc protecting group. Therefore, direct analysis by GC is not feasible.

To analyze this compound or related structures by GC, a derivatization step is required to convert the non-volatile analyte into a volatile and thermally stable derivative. This process involves chemically modifying the polar functional groups, specifically the N-H group of the carbamate, although the Boc-protected amine is already less polar than a free amine. The primary goal of derivatization is to replace active hydrogens on polar functional groups with nonpolar moieties, thereby increasing volatility and improving chromatographic behavior.

Common derivatization techniques applicable to amino acid esters include:

Silylation: This is a frequent method where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group or a more robust t-butyldimethylsilyl (TBDMS) group. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used for this purpose. The resulting silylated derivatives are significantly more volatile.

Acylation: The N-H group can be further acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). This is often performed after esterification of the carboxylic acid (if it were free), resulting in highly volatile and electron-capturing derivatives suitable for sensitive detection by Electron Capture Detection (ECD).

Preparative Chromatography for Scale-Up Purification

When "this compound" is synthesized, it must be purified from starting materials, by-products, and other impurities. For purification on a larger scale (from milligrams to kilograms), preparative chromatography is the method of choice. This can be performed as flash column chromatography or preparative HPLC.

Flash Column Chromatography is a widely used technique for routine purification in organic synthesis. It is faster than traditional gravity column chromatography due to the use of pressure. For compounds like "this compound," silica (B1680970) gel is a common stationary phase. The purification of N-Boc-protected amino acid derivatives is frequently accomplished using silica gel with a mobile phase consisting of a gradient of nonpolar and polar solvents, such as n-hexane and ethyl acetate (B1210297). amazonaws.comnih.govresearchgate.netrsc.org Given the basic nature of the pyridine ring, which can interact strongly with the acidic silanol (B1196071) groups on standard silica gel leading to poor separation, alternative stationary phases like amine-bonded silica or the addition of a basic modifier (e.g., triethylamine) to the eluent may be necessary to achieve efficient purification. biotage.com

Preparative HPLC offers higher resolution than flash chromatography and is suitable for purifying high-value compounds or for separating challenging mixtures, including enantiomers on a larger scale using a chiral stationary phase. google.com While more expensive in terms of both equipment and solvents, preparative HPLC can yield products of very high purity. The conditions developed for analytical HPLC can often be adapted and scaled up for preparative separations.

The following table provides typical conditions for the purification of Boc-protected amino esters and related pyridine compounds using flash chromatography.

Table 2: Representative Flash Chromatography Conditions for Purification

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase | Silica Gel (40-63 µm) | Silica Gel (40-63 µm) |

| Mobile Phase/Eluent | n-Hexane / Ethyl Acetate (gradient) | n-Hexanes / Ethyl Acetate / Acetic Acid (5:1:0.1) |

| Application | Purification of N-Boc-α-amino acids | Purification of a Boc-protected amino acid derivative |

| Reference | researchgate.net | rsc.org |

Computational and Theoretical Studies on Methyl Alpha Boc Amino Pyridine 4 Acetate

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental properties of molecules. For Methyl alpha-(Boc-amino)pyridine-4-acetate, these calculations offer insights into its geometry, electronic structure, and spectroscopic characteristics.

Geometrical Parameter Optimization and Conformational Analysis

The initial step in the computational study of a molecule is the optimization of its geometrical parameters. This process seeks to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For complex molecules with rotatable bonds, such as this compound, conformational analysis is crucial to identify the various possible stable structures (conformers) and their relative energies.

Theoretical studies on analogous pyridine (B92270) derivatives have successfully employed methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with basis sets such as 6-31+G(d,p) to perform geometry optimization. This level of theory has been shown to provide reliable predictions of bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available.

Table 1: Representative Optimized Geometrical Parameters for a Stable Conformer of a Related Pyridine Derivative (Calculated at the B3LYP/6-31+G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N (Pyridine Ring) | 1.34 Å |

| C-C (Pyridine Ring) | 1.39 Å | |

| N-C (Amide) | 1.38 Å | |

| C=O (Amide) | 1.23 Å | |

| C-O (Ester) | 1.35 Å | |

| C=O (Ester) | 1.21 Å | |

| Bond Angle | C-N-C (Pyridine Ring) | 117.0° |

| N-C-C (Pyridine Ring) | 124.5° |

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are fundamental to its reactivity and spectroscopic behavior. DFT calculations are widely used to determine the distribution of electrons within the molecule and the energies of its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.

For related Boc-protected aminopyridine structures, DFT calculations have shown that the HOMO is often localized on the electron-rich pyridine ring and the amino group, while the LUMO is typically distributed over the pyridine ring and the carbonyl groups.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Properties for a Structurally Similar Compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Energy Gap (ΔE) | 5.25 |

| Ionization Potential (I ≈ -EHOMO) | 6.50 |

Note: These values are representative and derived from computational studies on analogous molecules. They serve to illustrate the typical electronic structure characteristics.

Spectroscopic Property Prediction and Validation

Quantum chemical calculations can predict various spectroscopic properties, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. Theoretical calculations of vibrational frequencies, when compared with experimental data, can aid in the assignment of spectral bands to specific molecular motions.

Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For aminopyridine derivatives, the electronic transitions are often of the π → π* type, involving the aromatic system.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in a Related Molecule

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |

|---|---|---|

| N-H Stretch | Amine/Amide | 3450 |

| C-H Stretch (Aromatic) | Pyridine Ring | 3100 |

| C=O Stretch | Boc Group | 1720 |

| C=O Stretch | Ester Group | 1740 |

Note: Predicted frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the computational methods.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes and intermolecular interactions.

Conformational Dynamics in Solution and Different Environments

In a real-world environment, such as in solution, a molecule like this compound is not static but constantly undergoing conformational changes. MD simulations can track these changes over nanoseconds or even microseconds, revealing the preferred conformations in a particular solvent and the energy barriers between them. This information is crucial for understanding how the molecule behaves in a biological or chemical system.

Intermolecular Interactions and Solvent Effects

MD simulations are particularly powerful for studying the interactions between a solute molecule and its surrounding solvent molecules. These simulations can reveal the formation of hydrogen bonds, van der Waals interactions, and electrostatic interactions. Understanding these solvent effects is critical, as they can significantly influence the conformation, stability, and reactivity of the solute. For instance, in a polar solvent like water or methanol, the polar groups of this compound (such as the carbonyl and amino groups) would be expected to form strong hydrogen bonds with the solvent molecules.

Reaction Mechanism Modeling

The modeling of reaction mechanisms provides a step-by-step molecular view of how reactants are converted into products. This involves mapping the potential energy surface of the reaction to identify intermediates and, crucially, transition states.

Transition State Characterization and Activation Energies

The transition state is the highest energy point along the reaction coordinate, and its structure and energy (activation energy) are critical for determining the rate of a chemical reaction. Theoretical calculations, often employing Density Functional Theory (DFT), are standard methods for locating and characterizing these fleeting structures. Such calculations provide geometric parameters of the transition state and its vibrational frequencies, confirming it as a true saddle point on the potential energy surface. The calculated activation energy then allows for the prediction of reaction kinetics.

However, no specific studies detailing the transition state geometries or activation energies for reactions involving this compound have been reported.

Prediction of Reaction Selectivity (Regio-, Chemo-, Stereoselectivity)

Many organic reactions can yield multiple products. Computational modeling is instrumental in predicting which product is most likely to form (selectivity). This is achieved by comparing the activation energies of the different reaction pathways leading to the various possible products. The pathway with the lowest activation energy is generally the most favored, thus determining the regioselectivity, chemoselectivity, or stereoselectivity of the reaction.

For this compound, which possesses multiple potentially reactive sites—the pyridine ring, the ester, and the Boc-protected amine—predicting selectivity is non-trivial. The pyridine nitrogen can be protonated or act as a nucleophile, while the pyridine ring itself can undergo electrophilic or nucleophilic substitution at various positions. The ester can be hydrolyzed or transesterified, and the Boc group can be removed under acidic conditions. Computational studies would be essential to untangle these possibilities and predict the outcome of a given reaction, yet no such predictive models for this specific compound are currently available in the literature.

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies aim to understand how modifications to the molecular structure affect its chemical reactivity. For this compound, this could involve, for example, substituting different groups on the pyridine ring or changing the ester group. Computational methods can be used to systematically probe these changes by calculating various electronic and steric parameters and correlating them with reactivity. These studies are fundamental for designing new molecules with tailored properties.

While general principles of pyridine chemistry and the behavior of Boc-protected amino acids are well-established, specific quantitative structure-reactivity relationship (QSAR) studies or other computational analyses for this particular molecule have not been published.

Advanced Chemical Applications and Research Trends

Role in Target-Oriented Synthesis of Complex Molecules

As a functionalized pyridine-containing amino acid, Methyl alpha-(Boc-amino)pyridine-4-acetate serves as a strategic building block in target-oriented synthesis (TOS). This approach focuses on the efficient construction of a specific, often complex, biologically active molecule. The incorporation of this compound can introduce key structural features that are crucial for the target's biological function.

The pyridine (B92270) ring is a common pharmacophore found in numerous pharmaceuticals due to its ability to participate in hydrogen bonding and pi-stacking interactions with biological targets, as well as its capacity to improve solubility and metabolic stability. nih.gov The alpha-amino acid framework allows for its integration into peptide chains, creating peptidomimetics with enhanced properties. The Boc (tert-butoxycarbonyl) protecting group is crucial for this process, as it masks the amine's reactivity, allowing for controlled, sequential bond formation, a cornerstone of complex molecule synthesis. numberanalytics.com

While specific total syntheses employing this exact molecule are proprietary or not widely published, the strategy of using functionalized pyridyl amino acids is well-established in the synthesis of molecules targeting a range of diseases. For instance, the introduction of pyridylalanine residues into peptide antagonists has been shown to dramatically impact their activity and stability. nih.gov The compound's structure is ideally suited for creating analogues of natural products or designing novel therapeutic agents where the pyridine moiety can act as a hinge region or a key binding element.

Use in Diverse Chemical Library Synthesis

The structure of this compound is highly amenable to the synthesis of diverse chemical libraries, a key strategy in modern drug discovery to explore vast chemical space for new lead compounds. Heterocyclic amino acids are widely used as building blocks for creating these libraries, especially DNA-encoded libraries (DELs). nih.govbeilstein-journals.org

DEL technology enables the synthesis and screening of libraries containing millions or even billions of compounds in a single experiment. nih.gov The synthesis involves a "split-and-pool" methodology where a DNA tag attached to a scaffold is used to encode the synthetic steps. This compound can serve as a versatile scaffold or building block in this context:

The ester group can be hydrolyzed to a carboxylic acid, which can be coupled to a DNA-linker. rsc.org

The Boc-protected amine, after deprotection, provides a point for diversification, allowing for the attachment of a wide array of carboxylic acid building blocks via amide coupling. nih.gov

The pyridine ring itself can be further functionalized, adding another layer of diversity to the library.

This approach allows for the creation of large, information-rich libraries of peptide-like molecules or other complex structures built around the pyridyl-amino core, significantly accelerating the hit identification process in drug discovery. nih.govnih.gov

Green Chemistry Approaches in its Synthesis and Transformations

In line with the growing importance of sustainable practices in the chemical industry, green chemistry principles are increasingly being applied to the synthesis and transformation of complex molecules like this compound. nih.govresearcher.life